An In-Depth Technical Guide to the Synthesis and Properties of 2-(Methoxymethyl)-6-methylmorpholine
An In-Depth Technical Guide to the Synthesis and Properties of 2-(Methoxymethyl)-6-methylmorpholine
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to the favorable physicochemical and pharmacokinetic properties it imparts. Specifically, chiral 2,6-disubstituted morpholines serve as versatile building blocks for complex molecular architectures in drug discovery. This technical guide provides a comprehensive examination of 2-(Methoxymethyl)-6-methylmorpholine, a representative yet underexplored member of this class. We will delineate its structural and physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and discuss its potential applications for researchers and drug development professionals. This document is designed to be a practical resource, combining theoretical insights with actionable experimental protocols.
Introduction: The Significance of the Morpholine Scaffold
The morpholine heterocycle is a cornerstone in modern drug design, frequently appearing in a wide array of biologically active compounds.[1] Its prevalence stems from its unique combination of features: it is a saturated, non-aromatic, and conformationally restricted ring system containing both an ether and a secondary amine functionality. These characteristics often enhance aqueous solubility, improve metabolic stability, and provide a key vector for hydrogen bonding interactions with biological targets, such as the hinge region of kinases.[2]
The strategic placement of substituents on the morpholine ring allows for precise control over stereochemistry and the exploration of chemical space. 2,6-disubstituted morpholines are particularly valuable as they introduce two stereogenic centers, offering a platform for creating diastereomerically and enantiomerically pure compounds. 2-(Methoxymethyl)-6-methylmorpholine embodies this potential, presenting a chiral framework for the development of novel chemical entities. This guide will explore the synthesis and characteristics of this specific molecule to empower its use in research and development.
Structural and Physicochemical Profile
While extensive experimental data for 2-(Methoxymethyl)-6-methylmorpholine is not widely published, its fundamental properties can be derived from its structure and computational predictions. These parameters are essential for planning synthetic routes, purification procedures, and formulation studies.
Core Structural Information
The structure consists of a morpholine ring substituted at the 2-position with a methoxymethyl group (-CH₂OCH₃) and at the 6-position with a methyl group (-CH₃). This substitution pattern gives rise to multiple stereoisomers (cis/trans diastereomers, each as a pair of enantiomers), the specific synthesis of which is a critical consideration for its application in stereospecific biological systems.
Predicted Physicochemical Properties
The following table summarizes key computed properties for 2-(Methoxymethyl)-6-methylmorpholine, providing a baseline for its expected behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | [3] |
| Molecular Weight | 145.20 g/mol | [3] |
| Monoisotopic Mass | 145.11028 Da | [3] |
| SMILES | CC1CNCC(O1)COC | [3] |
| InChIKey | YJYOZGVMEGKXIU-UHFFFAOYSA-N | [3] |
| Predicted XlogP | -0.2 | [3] |
| Predicted CCS ([M+H]⁺) | 131.8 Ų | [3] |
Note: These values are computationally predicted and should be confirmed experimentally.
The negative XlogP value suggests high hydrophilicity, indicating good potential aqueous solubility, a desirable trait for many drug candidates.
Synthetic Strategies and Methodologies
The synthesis of chiral morpholines is a well-explored field, with several powerful strategies available.[4] While a specific, named reaction for 2-(Methoxymethyl)-6-methylmorpholine is not documented in seminal literature, a robust and stereocontrolled synthesis can be designed by adapting established protocols for analogous structures.[5]
Retrosynthetic Analysis
A logical approach to constructing the 2,6-disubstituted morpholine ring involves the cyclization of a key open-chain precursor. The primary disconnection breaks the C-O and C-N bonds formed during cyclization, leading back to a substituted amino-diol intermediate. This intermediate can be traced back to two commercially available or readily synthesized chiral starting materials: a chiral epoxide and a chiral amino alcohol. This strategy ensures control over the absolute stereochemistry at both stereocenters.
Caption: Retrosynthetic pathway for 2-(Methoxymethyl)-6-methylmorpholine.
Proposed Stereoselective Forward Synthesis
This proposed synthesis aims to produce a specific stereoisomer of 2-(Methoxymethyl)-6-methylmorpholine by reacting (R)-glycidyl methyl ether with (S)-alaninol, followed by acid-catalyzed cyclization. This method provides direct control over the relative and absolute stereochemistry of the final product.
Caption: Step-by-step workflow for the proposed synthesis.
Detailed Experimental Protocol
Objective: To synthesize (2R,6S)-2-(Methoxymethyl)-6-methylmorpholine.
Materials:
-
(R)-Glycidyl methyl ether (1.0 eq)
-
(S)-Alaninol (1.1 eq)
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
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Sodium Sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (DCM)
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Silica gel for column chromatography
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Ethyl acetate/Hexane solvent system
Procedure:
Step 1: Synthesis of the Amino-Diol Intermediate
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To a solution of (S)-alaninol (1.1 eq) in anhydrous methanol, add (R)-glycidyl methyl ether (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50°C and stir for 16 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the epoxide starting material is consumed.
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure to yield the crude amino-diol intermediate. This intermediate is often used in the next step without further purification.
-
Causality: The nucleophilic amine of alaninol attacks the less sterically hindered carbon of the epoxide, leading to a regioselective ring-opening. Using chiral starting materials directly installs the desired stereocenters.
-
Step 2: Intramolecular Cyclization
-
Carefully add the crude amino-diol intermediate from Step 1 to a flask containing concentrated sulfuric acid, ensuring the temperature is maintained below 20°C with an ice bath.
-
Once the addition is complete, heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to 0°C and slowly quench by adding it to a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
-
Causality: The strong acid protonates the hydroxyl groups, facilitating the elimination of a water molecule and subsequent intramolecular nucleophilic attack by the secondary amine to form the six-membered morpholine ring. This is an adaptation of the acid-catalyzed cyclization used in similar heterocyclic syntheses.[6]
-
Step 3: Extraction and Purification
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Extract the aqueous layer three times with dichloromethane (DCM).
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Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude 2-(Methoxymethyl)-6-methylmorpholine.
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Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane as the eluent.
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Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final compound as an oil.
-
Self-Validation: The purity and identity of the final product must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to validate the success of the protocol.
-
Alternative Synthetic Strategies
While the proposed route offers excellent stereocontrol, other advanced methods are available for synthesizing chiral morpholines and are worth considering depending on the specific research goals.
| Synthetic Route | Key Transformation | Typical Yield | Stereoselectivity (ee/dr) | Key Advantages & Considerations | Source |
| Asymmetric Hydrogenation | Hydrogenation of a dehydromorpholine precursor | Quantitative | Up to 99% ee | Highly atom-economical and efficient; requires a suitable chiral catalyst and unsaturated precursor. | [7][8] |
| Diastereoselective Synthesis | Cyclization from chiral vinyloxiranes | Good | >95% dr | Utilizes palladium catalysis for allylation followed by ring closure; excellent diastereocontrol. | [1] |
| Resolution of Racemates | Separation of a racemic morpholine intermediate | ~35-50% (for one isomer) | N/A | A classical approach that can be effective but is inherently limited to a maximum 50% yield for the desired enantiomer. | [9] |
Applications in Medicinal Chemistry and Drug Development
The 2-(Methoxymethyl)-6-methylmorpholine scaffold is a valuable asset for drug discovery programs. Its specific substitution pattern offers a unique combination of properties that can be leveraged to address common challenges in medicinal chemistry.
-
Scaffold for Novel Libraries: The molecule can serve as a foundational building block for creating libraries of novel compounds. The secondary amine provides a convenient handle for further functionalization, allowing for the rapid exploration of structure-activity relationships (SAR).
-
Improved Pharmacokinetic Profile: The ether and methyl groups can influence the molecule's lipophilicity and metabolic stability. The methoxymethyl side chain may engage in specific hydrogen bonding or shield adjacent functionalities from metabolic enzymes, potentially improving the compound's half-life and oral bioavailability.
-
Stereochemically Defined Interactions: As a chiral molecule, it can be used to probe the stereospecific requirements of biological targets. The defined spatial arrangement of its substituents can lead to highly selective and potent interactions with enzymes or receptors, reducing off-target effects.
-
Bioisostere and Privileged Fragment: The morpholine core is a well-established bioisostere for other ring systems. This specific derivative can be used to replace less optimal fragments in existing lead compounds to overcome issues related to toxicity, metabolism, or solubility.[2]
Conclusion
2-(Methoxymethyl)-6-methylmorpholine represents a promising yet underutilized chiral building block for the synthesis of complex molecules in drug discovery. This guide has provided a detailed overview of its structural properties and, most critically, a robust, stereocontrolled synthetic protocol based on established and reliable chemical transformations. By leveraging the principles of nucleophilic epoxide opening and acid-catalyzed cyclization, researchers can access this valuable scaffold with high fidelity. The continued exploration of such privileged structures is essential for advancing the field of medicinal chemistry and developing the next generation of therapeutic agents.
References
- A Comparative Guide to the Synthetic Routes of Chiral Morpholines. (2025). Benchchem.
- Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. (n.d.).
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- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Semantic Scholar.
- (2R)-2-(Methoxymethyl)morpholine synthesis. (n.d.). ChemicalBook.
- 2-(methoxymethyl)-6-methylmorpholine (C7H15NO2). (n.d.). PubChemLite.
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